molecular formula C8H10N2O4 B2771577 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate CAS No. 54760-19-9

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B2771577
CAS No.: 54760-19-9
M. Wt: 198.178
InChI Key: IVDQDILKDUNAIW-UHFFFAOYSA-N
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Description

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-methylpyrrole with bromine to form 2-methyl-3-bromopyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS No. 54760-19-9) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a dimethyl substitution that may enhance its pharmacological properties. Recent studies have explored its antimicrobial, antiviral, and anti-inflammatory activities.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 174.18 g/mol
  • Structure : The compound features a pyrrole ring with two methyl groups and two carboxylate functionalities attached at the 3 and 4 positions.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrole derivatives against a range of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus cereus15 μg/mL

The presence of the heterocyclic ring in the structure is believed to contribute to its antimicrobial efficacy .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A review highlighted several pyrrole derivatives exhibiting antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Although specific data for this compound is limited, related compounds have been documented to inhibit viral replication effectively .

Anti-inflammatory Activity

Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The structural characteristics of these compounds suggest potential interactions with inflammatory pathways. For instance, some studies have suggested that modifications in the pyrrole structure can enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A comprehensive study synthesized several pyrrole derivatives and assessed their antimicrobial properties. Among these, this compound was included in the screening process. The findings indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics like tetracycline .

Evaluation of Antiviral Potential

Another research effort focused on evaluating the antiviral potential of various pyrrole derivatives against TMV. The study revealed that certain structural modifications could significantly enhance antiviral activity. While direct results for the specific compound were not detailed, the trends observed suggest a pathway for future exploration of this compound in antiviral drug development .

Properties

IUPAC Name

dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(9)5(4)8(12)14-2/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQDILKDUNAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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